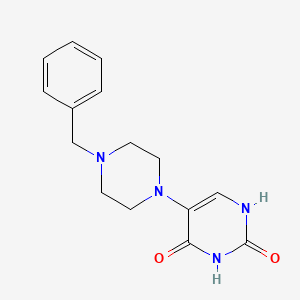

5-(4-Benzylpiperazinyl)uracil

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H18N4O2 |

|---|---|

Molecular Weight |

286.33 g/mol |

IUPAC Name |

5-(4-benzylpiperazin-1-yl)-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C15H18N4O2/c20-14-13(10-16-15(21)17-14)19-8-6-18(7-9-19)11-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H2,16,17,20,21) |

InChI Key |

BQUYEGDTBNEKRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CNC(=O)NC3=O |

Origin of Product |

United States |

Synthetic Methodologies for 5 4 Benzylpiperazinyl Uracil and Its Analogues

Strategies for Functionalization of the Uracil (B121893) Core at the 5-Position

The introduction of substituents at the 5-position of the uracil ring is a key step in the synthesis of a wide range of biologically active molecules. This functionalization is often achieved through the use of halogenated precursors, which serve as versatile intermediates for subsequent coupling reactions.

Utilization of Halogenated Uracil Precursors (e.g., 5-Bromouracil)

A common and effective starting point for the synthesis of 5-substituted uracils is the use of a halogenated derivative, such as 5-bromouracil. wikipedia.org 5-Bromouracil is a brominated form of uracil that can act as a base analog and antimetabolite. wikipedia.org Its utility in synthesis stems from the reactivity of the carbon-bromine bond, which allows for the introduction of various functional groups at the 5-position. This approach has been successfully employed in the preparation of various uracil derivatives, including those with potential therapeutic applications. For instance, 5-cyanouracil (B1208135) has been synthesized in high yield from 5-iodouracil (B140508) and cuprous cyanide. nih.gov This highlights the principle of using a 5-halo-uracil as a precursor for nucleophilic substitution.

Nucleophilic Substitution Reactions for Piperazine (B1678402) Introduction

With a halogenated uracil in hand, the piperazine moiety can be introduced via a nucleophilic substitution reaction. In this type of reaction, the nitrogen atom of the piperazine acts as a nucleophile, attacking the electron-deficient carbon atom at the 5-position of the uracil ring and displacing the halogen atom. This method is a fundamental strategy for forming carbon-nitrogen bonds in the synthesis of numerous heterocyclic compounds. The efficiency of this reaction can be influenced by factors such as the choice of solvent, temperature, and the presence of a base to neutralize the hydrogen halide formed as a byproduct.

Regioselective Introduction of the Piperazine Moiety

When working with piperazine, which has two secondary amine groups, regioselectivity is a critical consideration to ensure that the desired product is formed. Protecting group strategies are often employed to achieve this control.

Application of N-Protected Piperazines (e.g., N-Benzyl or N-Cbz Piperazine) in Synthesis

To prevent undesired side reactions and to direct the substitution to a specific nitrogen atom of the piperazine ring, a protecting group is often used. Common protecting groups for amines include the benzyl (B1604629) (Bn) group and the benzyloxycarbonyl (Cbz or Z) group. For the synthesis of 5-(4-benzylpiperazinyl)uracil, one could directly use N-benzylpiperazine in the nucleophilic substitution reaction with a 5-halouracil. europa.eu Alternatively, a more controlled approach involves using a protected piperazine, such as N-Cbz-piperazine. The Cbz group is a carbamate (B1207046) that renders the protected nitrogen less nucleophilic, allowing the reaction to occur selectively at the unprotected nitrogen. total-synthesis.comorganic-chemistry.org This strategy is widely used in multi-step syntheses to ensure the desired regiochemical outcome. organic-chemistry.org

Catalytic Hydrogenation for Deprotection and Intermediate Formation

Following the successful coupling of the N-protected piperazine to the uracil core, the protecting group must be removed to yield the desired intermediate. In the case of the Cbz group, catalytic hydrogenation is a common and effective deprotection method. total-synthesis.com This reaction is typically carried out using a palladium catalyst on a carbon support (Pd/C) in the presence of hydrogen gas. total-synthesis.comscientificupdate.com The Cbz group is cleaved to release the free amine, toluene, and carbon dioxide. total-synthesis.com It is important to note that reaction conditions must be carefully controlled, as prolonged reaction times or harsh conditions can lead to the undesired reduction of the uracil ring's 5,6-double bond. nih.gov

Construction of the Benzyl Substituent on the Piperazine Nitrogen

The final step in the synthesis of 5-(4-benzylpiperazinyl)uracil, if a protecting group strategy was employed, is the introduction of the benzyl group onto the newly deprotected piperazine nitrogen. This is typically achieved through an N-alkylation reaction. A common method involves reacting the piperazinyl-uracil intermediate with benzyl chloride or benzyl bromide in the presence of a base. mdpi.com The base is necessary to neutralize the hydrohalic acid that is formed during the reaction. The choice of base and solvent can influence the reaction's efficiency. This straightforward alkylation provides the final target compound.

Alkylation Reactions with Substituted Aryl Halides or Aldehydes

A common strategy for synthesizing derivatives of 5-(4-benzylpiperazinyl)uracil involves the alkylation of piperazine intermediates. snu.ac.kr In this process, N-protected piperazines are hydrogenated to create a reactive intermediate. snu.ac.kr This intermediate is then reacted with various substituted aryl halides or aldehydes. snu.ac.kr This reaction, known as alkylation, attaches the aryl group (a substituted benzene (B151609) ring) to the piperazine ring. snu.ac.krresearchgate.net A final step using trifluoroacetic acid removes the protecting group to yield the desired final compounds. snu.ac.kr

Reductive amination is another method employed, particularly when using aldehydes as the starting material. nih.gov This reaction forms a new carbon-nitrogen bond, effectively linking the piperazine to the aryl group. nih.gov The choice of substituted aryl halide or aldehyde allows for the introduction of a wide range of chemical groups onto the benzene ring, enabling detailed structure-activity relationship studies. snu.ac.kr For instance, introducing small, electron-withdrawing groups like 2-fluoro (2-F) or 2-cyano (2-CN) at the ortho position of the benzene ring has been shown to enhance potency in certain biological assays. snu.ac.kr

Advanced Derivatization Techniques for Structural Diversification

To further explore the chemical space and properties of 5-(4-benzylpiperazinyl)uracil derivatives, advanced derivatization techniques are employed. These methods allow for the strategic modification of different parts of the molecule.

Conjugation with Aliphatic Acid Side Chains

Aliphatic acid side chains can be attached to the uracil scaffold to modify the compound's properties. snu.ac.kr One approach involves alkylating an existing derivative with an ester like ethyl 4-bromobutyrate. snu.ac.kr Subsequent hydrolysis of the ester group with a base such as aqueous sodium hydroxide (B78521) yields the corresponding carboxylic acid. snu.ac.kr This method effectively introduces a flexible, acidic chain to the molecule. snu.ac.kr In other instances, a side chain containing an aliphatic acid can be conjugated at the 3-aminoethyl group of the uracil ring. snu.ac.kr

Strategic Incorporation of Aromatic and Heteroaromatic Ring Systems

The benzyl group of 5-(4-benzylpiperazinyl)uracil can be replaced with various aromatic and heteroaromatic ring systems to investigate the impact of these changes. snu.ac.kr For example, replacing the benzyl group with a 3-pyridinyl group has been shown to maintain significant biological activity. snu.ac.kr The synthesis of these analogues often involves the substitution of a 5-bromo-uracil derivative with various heterocyclic amines, which can be facilitated by microwave irradiation. snu.ac.kr This allows for the introduction of diverse ring systems, such as furan, which can influence the compound's electronic and steric properties. snu.ac.kr

Analytical Characterization of Synthetic Products in Research Contexts

The identity and purity of synthesized 5-(4-benzylpiperazinyl)uracil derivatives are confirmed using a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC) is commonly used to determine the purity of the final compounds, ensuring it meets a high standard (e.g., ≥95%). snu.ac.kr

Spectroscopic methods are essential for elucidating the chemical structure of the synthesized molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the arrangement of atoms within the molecule. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight of the compound, confirming that the desired product has been formed. nih.gov

Infrared (IR) spectroscopy helps to identify the functional groups present in the molecule. researchgate.net

Elemental analysis is another technique used to confirm the empirical formula of the synthesized compounds by measuring the percentage of carbon, hydrogen, and nitrogen. nih.gov

Table of Research Findings on 5-(4-benzylpiperazinyl)uracil Analogues

| Compound ID | Substituent (X) on Benzyl Ring | Biological Activity (IC50, nM) snu.ac.kr |

|---|---|---|

| 4e | H (unsubstituted) | 12.0 |

| 11a | 2-NO₂ | 13.3 |

| 11b | 2-Me | 73.8 |

| 11c | 2-F | 4.1 |

| 11d | 2-CN | 6.8 |

| 11e | 2-OMe | >1000 |

| 11f | 3-NO₂ | 0.8 |

| 11g | 3-Me | 16.7 |

| 11h | 3-F | 2.5 |

| 11i | 3-CN | 1.8 |

| 11j | 3-OMe | 41.5 |

| 11k | 4-NO₂ | 31.2 |

| 11l | 4-Me | 12.3 |

| 11m | 4-F | 10.9 |

| 11n | 4-CN | 19.3 |

| 11o | 4-OMe | 100.0 |

Table of Compound Names

| Compound Name |

|---|

| 5-(4-Benzylpiperazinyl)uracil |

| Ethyl 4-bromobutyrate |

| 5-bromo-uracil |

| 2-fluoro-5-(4-benzylpiperazinyl)uracil |

| 2-cyano-5-(4-benzylpiperazinyl)uracil |

| 5-(4-(3-pyridinyl)piperazinyl)uracil |

| Piperidine (B6355638) |

| Trifluoroacetic acid |

| Sodium hydroxide |

| Furan |

Structure Activity Relationship Sar Studies of 5 4 Benzylpiperazinyl Uracil Derivatives

Impact of Substitutions at the Uracil (B121893) 5-Position

The 5-position of the uracil ring is a critical site for modification, significantly impacting the binding affinity of the compounds. snu.ac.kr Research has shown that the nature of the substituent at this position can dramatically alter the molecule's potency.

Initial investigations into substitutions at the 5-position of the uracil core revealed that piperazinyl analogues generally demonstrated weak or no affinity for their target receptors. However, a notable exception was the 5-(4-benzyl)piperazinyl analogue, which exhibited a significant binding affinity with an IC50 value of 12 nM. snu.ac.kr This finding underscored the importance of the benzylpiperazinyl moiety for potent activity. In contrast, while direct comparative data for piperidinyl analogues at this specific position is limited in the provided context, the high potency of the benzylpiperazinyl group suggests a specific structural and electronic requirement that may not be met by a piperidinyl ring.

To further explore the SAR at the 5-position, other nitrogen-containing heterocycles were evaluated. These included substituted pyrrolidines, fused azacyclic rings, and morpholine-containing analogues. snu.ac.kr However, these modifications resulted in compounds with little to no activity. This suggests that the piperazine (B1678402) ring, particularly when substituted with a benzyl (B1604629) group, is a privileged structure for activity at this position. The 5-[4-(3-pyridinyl)]piperazinyl analogue also showed notable potency with an IC50 of 13.9 nM, indicating that a nitrogen-containing aromatic ring on the piperazine can also confer significant activity. snu.ac.kr

Modulation of the Benzyl Moiety on the Piperazine Nitrogen

Given the high potency of the 5-(4-benzyl)piperazinyl uracil, subsequent research focused on modifying the benzyl group to optimize activity further. snu.ac.kr

The introduction of various substituents onto the benzene (B151609) ring of the benzyl group had a profound effect on the compound's potency. The electronic nature and position of these substituents were found to be key determinants of activity. snu.ac.kr

The position of substituents on the benzene ring was critical. For instance, among ortho-substituted benzenes, only small electron-withdrawing groups like 2-fluoro (2-F) or 2-cyano (2-CN) enhanced potency, yielding IC50 values in the low nanomolar range. snu.ac.kr

In contrast, electron-withdrawing groups at the meta-position generally resulted in potent compounds, regardless of their size. Substituents such as 3-nitro (3-NO2), 3-fluoro (3-F), 3-cyano (3-CN), 3-chloro (3-Cl), 3-trifluoromethyl (3-CF3), and 3-trifluoromethoxy (3-OCF3) all conferred potent activities. snu.ac.kr Notably, the compound with a 3-CF3 substitution (11o) demonstrated excellent potency with an IC50 of 0.91 nM. snu.ac.kr

Interestingly, combining electron-withdrawing groups at both the ortho and meta positions produced mixed results. A 2,3-difluoro substituted compound showed reduced activity (IC50 = 10 nM), whereas a 2-fluoro, 3-trifluoromethyl substituted compound demonstrated comparable high activity (IC50 = 1.1 nM). This suggests that dipole-dipole interactions, in addition to electronic factors, may play a role in the binding interactions. snu.ac.kr

Substitutions at the para-position generally led to a decrease in potency compared to the parent benzyl compound. snu.ac.kr

Analysis of Linker Properties (Length, Flexibility, Functional Groups)

The linker connecting the uracil core and the benzylpiperazinyl moiety is another crucial element influencing the activity of these derivatives. Any modifications to the linker's properties, such as its length, flexibility, or the introduction of additional functional groups, resulted in a significant decrease in activity. snu.ac.kr This indicates that the specific orientation and distance provided by the piperazine ring are optimal for binding to the target receptor.

Compound Data Tables

Table 1: SAR of 5-Heterocyclic Uracil Compounds snu.ac.kr

| Compound | R1 | hGnRH-R binding IC50 (nM) |

| 4e | 4-benzylpiperazinyl | 12 |

| 10b | 4-(3-pyridinyl)piperazinyl | 13.9 |

| 4l | 129 | |

| 4n | 80.3 | |

| 4o | 75.6 | |

| 4r | 34.2 | |

| 4a, 4b, 4c, 4d, 4f, 4g, 4h, 4i, 4j, 4k, 4m, 4p, 4q, 4s, 4t, 4u, 10a, 10c, 10d, 10e, 10f, 10g, 10h | Various other heterocycles | >100 or >1000 |

Table 2: SAR of 5-(4-Benzylpiperazinyl)uracil Derivatives with Benzene Ring Substitutions snu.ac.kr

| Compound | Substitution | hGnRH-R binding IC50 (nM) |

| Ortho-Substituted | ||

| 11c | 2-F | Low nanomolar |

| 11d | 2-CN | Low nanomolar |

| Meta-Substituted | ||

| 11i | 3-NO2 | Potent |

| 11k | 3-F | 3.8 |

| 11l | 3-CN | 5.0 |

| 11n | 3-Cl | 3.1 |

| 11o | 3-CF3 | 0.91 |

| 11p | 3-OCF3 | 1.5 |

| Para-Substituted | ||

| 11q | 4-NO2 | 36.9 |

| 11s | 4-F | 48.6 |

| 11t | 4-CN | 10.0 |

| 11v | 4-Cl | 14.0 |

| 11w | 4-CF3 | 65.7 |

| Di-Substituted | ||

| 11y | 2,3-diF | 10.0 |

| 11z | 2-F, 3-CF3 | 1.1 |

Identification of Key Pharmacophoric Elements for Receptor Interaction

The molecular structure of 5-(4-benzylpiperazinyl)uracil and its derivatives contains several key pharmacophoric elements that are crucial for their interaction with target receptors. These elements, identified through extensive SAR studies, include the uracil moiety, the piperazine ring, and the benzyl group, each playing a distinct role in receptor binding. snu.ac.krnih.gov

The uracil scaffold serves as a versatile foundation for the molecule, providing a rigid structure that correctly orients the other functional groups for optimal interaction with the receptor. snu.ac.kr Modifications at various positions of the uracil ring have been shown to significantly impact biological activity. For instance, a methyl group at the 6-position and an electron-deficient aromatic ring at the 1-position of the uracil core are considered important for achieving the proper orientation needed for optimal binding. snu.ac.kr

The piperazine ring acts as a critical linker between the uracil core and the benzyl group. Its presence is vital for activity, as replacing it with a piperidine (B6355638) ring leads to a significant decrease in binding affinity. snu.ac.kr This suggests that the second nitrogen atom in the piperazine ring may be involved in important hydrogen bonding interactions with the receptor. snu.ac.kr

The benzyl group , attached to the piperazine ring, plays a significant role in determining the binding affinity of the compounds. snu.ac.kr The aromatic nature of the benzyl ring allows for hydrophobic interactions within the receptor's binding pocket. The position of substituents on this ring is a key determinant of potency.

A general pharmacophore model for this class of compounds can be described as having a central basic nitrogen atom (in the piperazine ring) and two hydrophobic regions. One hydrophobic region is represented by the benzyl group, and the other can be a separate hydrophobic moiety attached elsewhere, often to the uracil ring. The spatial arrangement and distance between these features are critical for high-affinity binding.

Correlation of Structural Modifications with Receptor Binding Affinity and Antagonistic Activity

Systematic structural modifications of 5-(4-benzylpiperazinyl)uracil derivatives have provided valuable insights into the correlation between their chemical structure and their ability to bind to and antagonize receptors. The data reveals that specific substitutions on the benzyl ring and alterations to the heterocyclic core directly influence the compound's potency.

Substitutions on the Benzyl Ring:

Modifications to the benzyl ring of the 5-(4-benzyl)piperazinyl moiety have a pronounced effect on receptor binding affinity, as measured by the half-maximal inhibitory concentration (IC50).

Ortho-substitution: Introducing small, electron-withdrawing groups at the ortho-position (2-position) of the benzene ring, such as a fluorine (2-F) or a cyano (2-CN) group, can enhance potency, resulting in low nanomolar IC50 values. snu.ac.kr

Meta-substitution: Electron-withdrawing groups at the meta-position (3-position) generally lead to potent compounds, largely independent of the substituent's size. snu.ac.kr For example, derivatives with 3-NO2, 3-F, 3-CN, 3-Cl, 3-CF3, and 3-OCF3 substituents all exhibit strong activity. snu.ac.kr Notably, the compound with a 3-CF3 group demonstrated excellent potency. snu.ac.kr

Di-substitution: Combining electron-withdrawing groups at both the ortho and meta positions has yielded mixed results. snu.ac.kr For instance, a 2,3-diF substituted compound showed reduced activity, while a 2-F, 3-CF3 substituted derivative maintained high potency. snu.ac.kr This suggests that complex electronic and potential dipole-dipole interactions in this region of the molecule can affect binding. snu.ac.kr

The following table summarizes the structure-activity relationship of various 5-(4-benzylpiperazinyl)uracil derivatives with substitutions on the benzene ring, showing their binding affinity for the human gonadotropin-releasing hormone (GnRH) receptor. snu.ac.kr

Modifications of the 5-Position Heterocycle:

The nature of the heterocyclic ring at the 5-position of the uracil core is another critical determinant of activity.

While 5-(4-benzyl)piperazinyl and 5-[4-(3-pyridinyl)]piperazinyl analogues showed significant binding affinity, most other 5-piperazinyl analogues with different aromatic or non-aromatic substituents were found to be weak or inactive. snu.ac.kr

Replacing the 5-piperazine group with a piperidine resulted in a threefold decrease in activity, highlighting the importance of the second nitrogen atom for potential hydrogen bonding. snu.ac.kr

Other 5-heterocyclic uracils, such as those containing substituted pyrrolidines, fused azacyclic rings, or morpholine, generally exhibited little to no activity. snu.ac.kr

The table below illustrates the impact of different heterocyclic substituents at the 5-position of the uracil on the binding affinity to the human GnRH receptor. snu.ac.kr

These findings underscore the specific structural requirements for potent receptor antagonism within this chemical series, guiding the rational design of new and more effective derivatives.

Pharmacological Investigations and Molecular Target Interactions

Gonadotropin-Releasing Hormone Receptor (GnRHR) Antagonism

The development of non-peptide GnRH antagonists has been a significant area of research, aiming to overcome the limitations of peptide-based therapies. nih.gov The uracil (B121893) scaffold emerged as a promising monocyclic core for these antagonists, derived from earlier bicyclic systems. mdpi.com

Initial structure-activity relationship (SAR) studies investigated various aromatic and non-aromatic substituents at the 5-position of the uracil core to determine their binding affinity for the human GnRH receptor. snu.ac.kr Within a series of 5-piperazinyl analogues, 5-(4-Benzylpiperazinyl)uracil demonstrated significant potency. snu.ac.kr

In competitive radioligand binding assays, 5-(4-Benzylpiperazinyl)uracil was identified as a potent antagonist with an IC50 value of 12 nM for the human GnRH receptor. snu.ac.kr This affinity was among the highest in the tested series, matched only by a 5-[4-(3-pyridinyl)]piperazinyl analogue (IC50 = 13.9 nM). snu.ac.kr The potency of 5-(4-Benzylpiperazinyl)uracil established it as a key compound for further optimization efforts. snu.ac.kr

Further studies on related 5-aryluracils have shown that substitutions on the phenyl ring can lead to compounds with subnanomolar binding affinity. nih.gov For instance, the introduction of a 6-methyl group on the uracil ring was found to enhance binding affinity, possibly by forcing the 5-phenyl ring into a perpendicular conformation that favors π-π interactions with the GnRH receptor. mdpi.com

| Compound | Binding Affinity (IC50) for hGnRH-R | Reference |

|---|---|---|

| 5-(4-Benzylpiperazinyl)uracil | 12 nM | snu.ac.kr |

| 5-[4-(3-Pyridinyl)]piperazinyl uracil | 13.9 nM | snu.ac.kr |

| 5-Piperidinyl uracil analogue | ~36 nM (3-fold weaker than 5-(4-Benzylpiperazinyl)uracil) | snu.ac.kr |

GnRH antagonists function by competitively binding to GnRH receptors on pituitary cells, which prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). urotoday.com This mechanism provides an immediate blockade of sex steroid synthesis. urotoday.com

While specific animal model data for 5-(4-Benzylpiperazinyl)uracil is not detailed in the available literature, studies on its optimized derivatives demonstrate potent in vivo activity. For example, an analogue developed from the 5-(4-benzylpiperazinyl)uracil series, compound 18a, was tested in castrated monkeys. snu.ac.kr Administration of this compound at a dose of 30 mg/kg resulted in a maximal LH suppression of 84% at 12 hours, with the effect maintained for up to 24 hours. snu.ac.kr This demonstrated both potent antagonistic activity and a prolonged duration of action, which was linked to higher drug exposure (AUC and Cmax) compared to other compounds. snu.ac.kr These findings in animal models underscore the therapeutic potential of the 5-(4-benzylpiperazinyl)uracil scaffold as a GnRH antagonist. snu.ac.kr

Exploration of Related Biological Activities and Receptor Interactions for Analogues and Related Scaffolds

The uracil core is a versatile scaffold, and its derivatives have been explored for a wide range of biological activities beyond GnRHR antagonism.

A significant challenge in the development of uracil-based GnRH antagonists, particularly those with heterocyclic substituents, is their potential to inhibit cytochrome P450 enzymes, especially CYP3A4. snu.ac.kr CYP3A4 is a critical enzyme for the metabolism of a majority of clinically used drugs, and its inhibition can lead to significant drug-drug interactions. researchgate.net

SAR studies revealed that heterocyclic derivatives of the 5-(4-benzylpiperazinyl)uracil scaffold, while potent GnRH antagonists, were also potent inhibitors of CYP3A4. snu.ac.kr To address this liability, a key mitigation strategy involved the incorporation of an extended acid moiety, such as a butyric acid side chain, to different regions of the uracil structure. snu.ac.kr This modification resulted in a dramatic reduction in CYP3A4 inhibition while preserving the high-affinity binding to the GnRH receptor. snu.ac.kr This approach successfully uncoupled the desired pharmacological activity from the off-target CYP inhibition, improving the drug-like properties of the compound series. snu.ac.krunits.it

| Compound Series | Observed Issue | Mitigation Strategy | Outcome | Reference |

|---|---|---|---|---|

| 5-(4-heterocyclic piperazinyl) uracil derivatives | Potent CYP3A4 inhibition | Incorporation of a butyric acid side chain | Dramatically reduced CYP3A4 inhibition with retained GnRHR activity | snu.ac.kr |

The 5-substituted uracil framework is a well-established pharmacophore in antiviral drug discovery. nih.govresearchgate.net These compounds can act through various mechanisms, including the inhibition of viral replication pathways. researchgate.net

Herpes Family Viruses: Derivatives of 5-substituted uracil have demonstrated notable activity against DNA viruses from the herpes family. nih.gov For example, certain 5-C-substituted uracil nucleosides have shown marked anti-herpesviral activity in vitro. nih.gov The target for many anti-herpes drugs is the viral DNA polymerase. urotoday.com

HIV-1: Pyrimidine (B1678525) nucleoside analogues are widely used in the treatment of infections caused by the human immunodeficiency virus (HIV). nih.gov Some 5-substituted uracil derivatives have been shown to act as non-nucleoside inhibitors of HIV-1. nih.gov

RNA Viruses: The antiviral potential of this class extends to various RNA viruses. 5'-norcarbocyclic derivatives of substituted 5-arylamino- and 5-aryloxyuracils have been synthesized and screened for activity against RNA viruses. nih.gov Additionally, some isatin-uracil conjugates have shown potential for inhibiting Sendai virus (SV) replication. nih.gov

Epstein-Barr Virus (EBV): Certain derivatives of 1-(benzyl)-5-(phenylamino)uracil have been identified as non-nucleoside inhibitors of EBV. nih.gov

Analogues of pyrimidine nucleosides, including 5-substituted uracil derivatives, have been investigated as potential antimycobacterial agents. Current time information in Bangalore, IN. Research has shown that these compounds can be effective inhibitors of Mycobacterium tuberculosis growth. mdpi.comCurrent time information in Bangalore, IN.

Studies on 5-alkynyl-substituted uracil derivatives revealed high antimycobacterial activity, with MIC50 values ranging from 1.1 to 19.2 µg/mL against Mycobacterium bovis and Mycobacterium tuberculosis (H37Ra). mdpi.com The effectiveness of these compounds is thought to depend on the structure and length of the substituent at the C-5 position of the uracil base. Current time information in Bangalore, IN. Furthermore, 5'-norcarbocyclic uracil derivatives have demonstrated anti-tuberculosis activity against both laboratory and multidrug-resistant strains of M. tuberculosis. Current time information in Bangalore, IN.

| Compound Class | Target Organism | Observed Activity (MIC) | Reference |

|---|---|---|---|

| 5-Alkynyl-substituted uracil derivatives | M. bovis, M. tuberculosis (H37Ra) | MIC50 = 1.1–19.2 µg/mL | mdpi.com |

| 5'-Norcarbocyclic uracil derivatives | M. smegmatis | MIC99 = 6.7–67 µg/mL | Current time information in Bangalore, IN. |

| 5'-Norcarbocyclic uracil derivatives | M. tuberculosis (attenuated) | MIC99 = 28–61 µg/mL | Current time information in Bangalore, IN. |

Acetylcholinesterase (AChE) Inhibition by Benzylpiperazine-Containing Structures

The benzylpiperazine moiety is a significant pharmacophore in the design of cholinesterase inhibitors, which are crucial in the management of Alzheimer's disease (AD). The primary therapeutic strategy for AD involves elevating acetylcholine (B1216132) levels in the brain by inhibiting acetylcholinesterase (AChE), the enzyme responsible for its breakdown. researchgate.net Research has shown that hybrid molecules containing a benzylpiperazine unit can effectively inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.netmdpi.com

The structure-activity relationship (SAR) studies of these compounds reveal that the nature of the linker between the benzylpiperazine moiety and other parts of the molecule, as well as the substitutions on the phenyl ring of the benzylpiperazine, significantly influence the inhibitory activity and selectivity. researchgate.net For instance, in a series of carbazole-benzylpiperazine hybrids, compounds with a fluorine substitution on the phenyl ring of the benzylpiperazine moiety showed high inhibitory activity against AChE. researchgate.net Specifically, substitutions at the meta and para positions were found to be favorable. researchgate.net

Kinetic and molecular modeling studies suggest that these inhibitors can act as mixed-type inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. researchgate.netnih.gov The nitrogen atom within the piperazine (B1678402) ring is considered crucial for binding to the active site of the enzyme. nih.gov It is proposed that the charged nitrogen of the piperazine ring can form a cation-π interaction with specific amino acid residues, such as Phe330, while the benzyl (B1604629) group can engage in π-π stacking interactions with residues like Trp84 in the active site. nih.gov

The replacement of a piperidine (B6355638) ring with a piperazine ring in inhibitor design is a common bioisosteric strategy. nih.gov Studies on donepezil-like analogues, where the indanone and piperidine rings were replaced with phthalimide (B116566) and piperazine rings respectively, have produced compounds with potent AChE inhibitory activity. nih.gov

| Compound | Substitution on Benzylpiperazine Phenyl Ring | Target Enzyme | Inhibitory Activity (IC₅₀) | Citation |

|---|---|---|---|---|

| Carbazole-benzylpiperazine hybrid 7e | p-Fluoro | eelAChE | 5.7 µM | researchgate.net |

| Carbazole-benzylpiperazine hybrid 7a | m-Fluoro | eelAChE | 8.9 µM | researchgate.net |

| Carbazole-benzylpiperazine hybrid 7h | m-Fluoro | eqBuChE | 5.4 µM | researchgate.net |

| Carbazole-benzylpiperazine hybrid 7k | m-Methyl | eqBuChE | 4.5 µM | researchgate.net |

| Phthalimide-piperazine derivative 4a | o-Chloro | AChE | 0.91 µM | nih.gov |

| Phthalimide-piperazine derivative 4c | p-Chloro | AChE | 26 µM | nih.gov |

| Phthalimide-piperazine derivative 4b | m-Chloro | AChE | 85 µM | nih.gov |

| Piperic acid-benzylpiperazine hybrid 3m | Not specified | AChE | 4.26 µM | researchgate.net |

| Piperic acid-benzylpiperazine hybrid 3m | Not specified | BChE | 1.03 µM | researchgate.net |

Dipeptidyl Peptidase-4 (DPP-4) Inhibition by Uracil-Based Derivatives

Uracil and its derivatives have been identified as a key scaffold in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4), a validated therapeutic target for type 2 diabetes mellitus (T2DM). researchgate.netnih.gov DPP-4 inhibitors work by preventing the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), thereby enhancing glucose-dependent insulin (B600854) secretion. nih.govbenthamdirect.com Alogliptin, an approved drug for T2DM, features a pyrimidinedione core, highlighting the therapeutic potential of this structural class. nih.govresearchgate.net

Structure-activity relationship (SAR) studies have been crucial in optimizing the potency of uracil-based DPP-4 inhibitors. researchgate.netnih.gov Research has shown that incorporating benzoic acid moieties at the N3 position of the uracil ring can lead to highly potent inhibitors. nih.gov Molecular docking studies revealed that the carboxylic acid group can form an additional salt bridge with the primary amine of the Lys554 residue in the S2' subsite of the DPP-4 enzyme, significantly enhancing inhibitory activity. nih.gov

Further modifications, such as linking triazole motifs to the uracil scaffold, have also yielded potent DPP-4 inhibitors. rsc.org These studies focus on optimizing interactions within the S2' subsite of the enzyme. rsc.orgresearchgate.net The resulting compounds have shown significant improvements in DPP-4 inhibition, with some exhibiting potency comparable to marketed drugs like alogliptin. rsc.orgresearchgate.net Importantly, many of these novel derivatives demonstrate excellent selectivity against related enzymes like DPP-8 and DPP-9, which is a critical factor for a favorable safety profile. rsc.org

| Compound Series | Key Structural Feature | Lead/Optimal Compound | DPP-4 Inhibitory Activity (IC₅₀) | Citation |

|---|---|---|---|---|

| Uracil-benzoic acid derivatives | Benzoic acid at N3 position | Compound 2f | 0.1 nM | researchgate.net |

| Uracil-benzoic acid derivatives | Benzoic acid at N3 position | Compound 2b | 1.7 nM | nih.gov |

| Triazole-based uracil derivatives | Triazole linked to uracil | Compound B04 | Comparable to Alogliptin | rsc.org |

| Triazole-based uracil derivatives | Triazole linked to uracil | Compound B03 | Comparable to Alogliptin | rsc.org |

| Triazole-based uracil derivatives | Triazole linked to uracil | Compound B08 | Comparable to Alogliptin | rsc.org |

| 4-Aminopiperidine-dihyroquinazoline-uracil derivatives | Chloro substitution on quinazoline (B50416) ring | Compound 9i | 9.25 µM | bohrium.com |

Central Nervous System (CNS) Stimulant Activity of the Benzylpiperazine Moiety

The benzylpiperazine (BZP) moiety is well-documented as a central nervous system (CNS) stimulant. europa.euservice.gov.uk Its pharmacological properties are often compared to those of d-amphetamine, although it is estimated to be about 10 times less potent. europa.euservice.gov.uk BZP was initially investigated as a potential antidepressant but was abandoned due to its stimulant effects. service.gov.uk

The mechanism of action for BZP's stimulant effects is complex, involving a mixed action on multiple neurotransmitter systems. wikipedia.org It has been shown to stimulate the release and inhibit the reuptake of dopamine, serotonin (B10506), and noradrenaline. europa.eu This action increases the concentration of these monoamines in the synaptic cleft, leading to increased activation of postsynaptic receptors. researchgate.netnih.gov BZP's effects are primarily dopaminergic and noradrenergic. researchgate.netnih.gov This is distinct from some other piperazine derivatives, like mCPP, which have more direct serotonin agonist activity. europa.euresearchgate.net

Animal studies have demonstrated that BZP can substitute for stimulants like cocaine and amphetamine in drug discrimination studies, further highlighting its amphetamine-like properties. service.gov.uknih.gov The subjective effects reported by users include euphoria, increased energy, and enhanced sociability, which are consistent with its classification as a CNS stimulant. wikipedia.org The stimulation of the dopaminergic system, particularly in the brain's pleasure-mediating mesolimbic area, is believed to be responsible for the feelings of euphoria. uniprix.com

Elucidation of Molecular Mechanisms of Action

The benzylpiperazine moiety is primarily responsible for the compound's predicted effects on the central nervous system and on cholinesterase enzymes. As a CNS stimulant, BZP acts on monoamine systems by promoting the release and inhibiting the reuptake of key neurotransmitters like dopamine, noradrenaline, and serotonin. europa.euwikipedia.orgnih.gov This modulation of catecholamines leads to increased alertness and stimulant effects. researchgate.netnih.gov Furthermore, this same moiety is a recognized scaffold for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net The mechanism involves the benzylpiperazine structure binding to both the catalytic and peripheral anionic sites of the AChE enzyme, thereby preventing the breakdown of the neurotransmitter acetylcholine. researchgate.netnih.gov

The uracil moiety is a well-established core for the development of dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.govnih.gov Uracil-based derivatives are designed to fit into the active site of the DPP-4 enzyme. nih.gov Specific substitutions on the uracil ring are engineered to form strong binding interactions with key amino acid residues within the enzyme's active site, such as the S2' subsite, leading to potent and selective inhibition. nih.govrsc.org By inhibiting DPP-4, the compound would prevent the inactivation of incretin hormones, which play a crucial role in glucose homeostasis. nih.gov

Therefore, "5-(4-Benzylpiperazinyl)uracil" is a hybrid compound designed to be a multi-target-directed ligand (MTDL). The molecular mechanism involves the simultaneous interaction with at least two distinct biological targets. The benzylpiperazine portion targets the CNS monoamine transporters and cholinesterase enzymes, while the uracil portion targets the DPP-4 enzyme. This dual-action profile suggests potential therapeutic applications where modulation of both the cholinergic/monoaminergic systems and the incretin system is desired.

Computational and Biophysical Approaches in Research on 5 4 Benzylpiperazinyl Uracil

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are powerful computational tools used to predict and analyze the interaction between a ligand, such as 5-(4-benzylpiperazinyl)uracil, and its biological target.

Prediction and Analysis of Binding Modes

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a receptor. For instance, studies on uracil-based derivatives have utilized docking to understand their binding potential with targets like dipeptidyl peptidase-4 (DPP-4). nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govmdpi.com For example, docking studies of various inhibitors with the multidrug resistance protein ABCB1 have identified crucial amino acid residues involved in binding, including Phe-303, Ile-340, and Tyr-310. mdpi.com Similarly, in the context of ciprofloxacin (B1669076) derivatives featuring a piperazinyl linker, molecular modeling has been used to predict binding modes within the topoisomerase II enzyme. nih.gov The analysis of these binding modes is critical for understanding the structure-activity relationship (SAR) and for the rational design of more potent and selective inhibitors. snu.ac.kr

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes in both the ligand and the target protein over time. nih.gov These simulations are crucial for assessing the stability of the predicted binding poses obtained from docking studies. mdpi.com By simulating the movement of atoms, MD can reveal the flexibility of the ligand and the receptor, offering a more realistic picture of their interaction. nih.gov For example, MD simulations have been used to study the solvation of uracil (B121893) and to understand how the surrounding water molecules affect its structure and dynamics. osti.gov In studies of the UraA H+-uracil symporter, MD simulations have revealed different conformational states of the protein, such as closed and open states, which are essential for its function. plos.org These simulations can also highlight the importance of specific lipids, like cardiolipin, in interacting with and stabilizing the transporter protein in the cell membrane. plos.org

Pharmacophore Generation and Validation

Pharmacophore modeling is a crucial technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. fiveable.menih.gov This abstract representation of a molecule helps in understanding ligand-receptor interactions and in designing new, potentially active compounds. dergipark.org.tr

The process begins with the generation of pharmacophore models based on a set of known active ligands or the structure of the biological target. fiveable.medergipark.org.tr These models typically include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers. nih.gov Validation is a critical step to ensure the predictive power of the generated pharmacophore. researchgate.netnih.gov This is often done using a test set of known active and inactive compounds to evaluate the model's ability to distinguish between them. researchgate.netnih.gov Statistical metrics such as sensitivity, specificity, and enrichment factor are used to assess the quality of the pharmacophore model. fiveable.me A well-validated pharmacophore can then be used for virtual screening of large chemical databases to identify novel compounds with the desired biological activity. nih.govdergipark.org.tr

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules like 5-(4-benzylpiperazinyl)uracil. ias.ac.in These calculations provide valuable information about molecular geometry, bond lengths, bond angles, and the distribution of electrons within the molecule. journaljpri.combamu.ac.in

DFT studies can be used to calculate various molecular properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is an important parameter that relates to the molecule's reactivity and stability; a smaller energy gap suggests a higher reactivity and potential for charge transfer interactions. ias.ac.in Furthermore, DFT can be used to compute the molecular electrostatic potential (MEP), which illustrates the charge distribution and helps identify sites susceptible to electrophilic or nucleophilic attack. ias.ac.in Such calculations have been applied to various uracil and piperazine-containing compounds to understand their chemical reactivity and potential for biological activity. journaljpri.comasianpubs.org

Spectroscopic Techniques for Structural Elucidation and Interaction Analysis (e.g., NMR Spectroscopy for Ligand-Receptor Interactions)

Spectroscopic techniques are indispensable for elucidating the structure of 5-(4-benzylpiperazinyl)uracil and for analyzing its interactions with biological targets. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool in this regard. nih.gov

NMR can be used to confirm the chemical structure of synthesized compounds, as demonstrated in studies of benzylpiperazine derivatives where 1H and 13C NMR data were crucial for characterization. nih.gov In the context of ligand-receptor interactions, NMR provides atomic-level information. nih.govscholaris.ca Protein-observed NMR experiments can monitor chemical shift perturbations in the receptor upon ligand binding, identifying the binding site and determining binding affinities. d-nb.info Ligand-observed NMR methods, such as saturation transfer difference (STD) NMR and transferred nuclear Overhauser effect (trNOE) spectroscopy, are also widely used to study these interactions, especially for large protein targets. nih.govscholaris.ca These techniques can reveal which parts of the ligand are in close contact with the receptor, providing valuable structural information for drug design. scholaris.ca

Charge Transfer Complex Studies for Related Piperazine (B1678402) Compounds

Charge-transfer (CT) complexes involve the transfer of electronic charge from an electron-donating molecule to an electron-accepting molecule. Studies on piperazine and its derivatives have shown their ability to form such complexes. rsc.org

Spectrophotometric methods are often used to study the formation and properties of these CT complexes. rsc.orgyu.edu.jo For instance, the interaction of piperazine with iodine and chloranil (B122849) results in the formation of intensely colored charge-transfer complexes, which can be quantified to determine the concentration of piperazine. rsc.org The stoichiometry of these complexes, often found to be 1:1, can be determined using methods like the Benesi-Hildebrand equation. asianpubs.orgyu.edu.jo Studies on 1-cyclohexylpiperazine (B93859) have demonstrated the formation of CT complexes with π-acceptors like DDQ and chloranil, which were characterized using spectroscopic and computational methods. asianpubs.orgresearchgate.net The formation of these complexes is an important aspect of the chemistry of piperazine-containing compounds and can influence their electronic and biological properties. acs.org

Advanced Derivatization and Scaffold Modification Strategies

Design and Synthesis of Novel Scaffolds Integrating Uracil (B121893) and Piperazine (B1678402) Linkages

The synthesis of novel scaffolds that integrate uracil and piperazine moieties is a cornerstone of developing new therapeutic agents. One successful approach involves the reaction of 6-chlorouracils with 1-substituted piperazines. For instance, 5-alkyl-6-(4-substituted-1-piperazinyl)uracils have been synthesized by reacting 6-chloro-5-alkyluracils with various 1-substituted piperazines in the presence of potassium carbonate in ethanol. mdpi.com This method provides a versatile route to a diverse range of derivatives, allowing for the introduction of various substituents on the piperazine ring to explore structure-activity relationships (SAR).

The general synthetic scheme for such compounds begins with the preparation of 5-alkylbarbituric acids, which are then treated with phosphorus oxychloride to yield 5-alkyl-2,4,6-trichloropyrimidines. Selective hydrolysis of the trichloropyrimidines affords the corresponding 6-chlorouracils, which serve as the key intermediate for coupling with substituted piperazines. mdpi.com

Molecular hybridization is another effective strategy in drug design, where two or more pharmacophoric fragments are combined into a single molecule to enhance biological activity. researchgate.net The piperazine scaffold is a popular choice in this approach due to its prevalence in many biologically active compounds and its ability to modulate pharmacokinetic properties. researchgate.netnih.gov The design of novel scaffolds often involves computational methods to predict the binding affinity and other properties of the designed molecules before their synthesis.

| Starting Material | Reagent | Product | Key Features of the Scaffold |

|---|---|---|---|

| 6-Chloro-5-alkyluracil | 1-Substituted piperazine | 5-Alkyl-6-(4-substituted-1-piperazinyl)uracil | Direct linkage of piperazine to the C6 position of the uracil ring. Allows for diverse substitution on the piperazine. |

| 5-Bromoacetyluracil | Various nucleophiles (e.g., imidazoles, thiazoles) | 5-Substituted uracil derivatives | Functionalization at the C5 position of the uracil ring. nih.gov |

| Quinoline core | Piperazine and substituted benzoyl chlorides | 4-(4-Benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile derivatives | Hybrid scaffold combining quinoline, piperazine, and a benzoyl moiety. nih.gov |

Strategies for Optimizing Selectivity and Potency through Chemical Modification

Optimizing the selectivity and potency of 5-(4-Benzylpiperazinyl)uracil derivatives requires a deep understanding of their structure-activity relationships. Chemical modifications to the uracil ring, the piperazine linker, and the benzyl (B1604629) group can all have a significant impact on the biological activity of the compound.

One key strategy is the modification of the substituent on the piperazine ring. For example, in a series of benzoyl and cinnamoyl piperazine amides, the nature of the substituent on the piperazine ring was found to significantly influence their tyrosinase inhibitory activity. nih.gov It was observed that benzylpiperazine analogues were generally more potent than the corresponding phenylpiperazines, suggesting that increased flexibility and/or basicity in this region may be important for target engagement. nih.gov

Furthermore, the introduction of different functional groups on the benzyl moiety can modulate the electronic and steric properties of the molecule, leading to improved interactions with the target protein. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the charge distribution of the molecule and affect its binding affinity.

The functionalization of the uracil ring itself is another avenue for optimization. The synthesis of a series of 5-substituted uracil derivatives, starting from 5-bromoacetyluracil or 5-formyluracil, has been described, leading to a variety of compounds with different functionalities at the C5 position. nih.gov These modifications can influence the molecule's ability to form hydrogen bonds and other interactions within the binding pocket of the target enzyme.

| Modification Site | Modification Strategy | Potential Impact on Selectivity and Potency | Example from Related Compounds |

|---|---|---|---|

| Piperazine Ring | Introduction of different aryl or alkyl substituents | Alters flexibility, basicity, and hydrophobic interactions. | Benzylpiperazines showing higher potency than phenylpiperazines as tyrosinase inhibitors. nih.gov |

| Benzyl Group | Substitution with electron-withdrawing or -donating groups | Modulates electronic properties and potential for π-π stacking interactions. | Functionalization of the amino group in an agonist with sulfonamides significantly improved D3 receptor affinity. ebi.ac.uk |

| Uracil Ring (C5 position) | Introduction of various functional groups (e.g., glycolyl, glycyl, imidazolyl) | Alters hydrogen bonding capacity and steric interactions. | Synthesis of diverse 5-substituted uracils from 5-bromoacetyluracil. nih.gov |

Development of Advanced Derivatization Techniques for Analytical Methodologies (e.g., LC-MS/MS)

The accurate quantification of 5-(4-Benzylpiperazinyl)uracil and its metabolites in biological matrices is crucial for pharmacokinetic and metabolism studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for this purpose, but the analysis of piperazine-containing compounds can sometimes be challenging due to their polarity and potential for poor chromatographic retention. mdpi.com

While some LC-MS methods can directly analyze piperazine derivatives, derivatization is often necessary, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. mdpi.comresearchgate.net Derivatization can improve the chromatographic behavior, increase the sensitivity, and enhance the specificity of the analysis.

For HPLC with UV detection, a method has been developed for the analysis of piperazine by forming a UV-active derivative with 4-chloro-7-nitrobenzofuran (NBD-Cl). jocpr.com This reaction creates a stable, UV-active product, allowing for the detection of piperazine at low levels. jocpr.com This approach could be adapted for the derivatization of 5-(4-Benzylpiperazinyl)uracil for LC-UV or even LC-MS/MS analysis to improve ionization efficiency.

The development of new derivatizing agents and methodologies is an active area of research. The ideal derivatization reaction should be rapid, quantitative, and produce a stable derivative with favorable analytical properties. For LC-MS/MS, derivatization can be designed to introduce a readily ionizable group, thereby increasing the signal intensity and improving the limit of detection.

| Analytical Technique | Derivatization Strategy | Advantages | Reference |

|---|---|---|---|

| GC-MS | Trifluoroacetyl (TFA) derivatization | Improves volatility and thermal stability for GC analysis. | researchgate.net |

| HPLC-UV | Reaction with 4-chloro-7-nitrobenzofuran (NBD-Cl) | Forms a stable, UV-active derivative, enabling detection with UV detectors. | jocpr.com |

| LC-MS/MS | Introduction of a permanently charged group | Enhances ionization efficiency and sensitivity in the mass spectrometer. | General strategy |

Targeted Modifications for Improved Metabolic Stability in Research Models

One common strategy to block metabolism is the introduction of fluorine atoms at metabolically vulnerable positions. pressbooks.pub For example, "fluorine-blocking" the para-position of a benzene (B151609) ring can significantly increase the in vitro half-life of a compound in liver microsomes. nih.gov Similarly, replacing a metabolically labile phenyl group with a more electron-deficient and less easily oxidized heterocyclic ring, such as a pyridine or pyrimidine (B1678525), can enhance metabolic stability. nih.gov

Modifications to the piperazine ring itself can also improve metabolic stability. For instance, replacing a piperidine (B6355638) ring with a piperazine has been shown to increase metabolic stability in some cases. acs.org Reducing the ring size of a heterocyclic moiety can also lead to improved metabolic stability. acs.org

Another approach is to introduce polar groups or to reduce the lipophilicity of the molecule, as this can decrease its affinity for metabolic enzymes. pressbooks.pub Computational models can be used to predict the likely sites of metabolism on a molecule, guiding the design of modifications to block these "metabolic soft spots". nih.gov

| Metabolic Liability | Modification Strategy | Mechanism of Improved Stability | Example |

|---|---|---|---|

| Oxidation of the benzyl ring | Introduction of fluorine atoms or replacement with a pyridyl ring | Blocks sites of CYP-mediated oxidation. pressbooks.pubnih.gov | Replacement of a phenyl with a 2-pyridyl group dramatically increased the half-life of a hepatitis C virus inhibitor. nih.gov |

| Metabolism of the piperazine ring | Introduction of polar groups or reduction in ring size | Reduces affinity for metabolic enzymes. pressbooks.pubacs.org | Six-membered piperazine analogue showed better microsomal stability than a seven-membered diazepane. acs.org |

| General lipophilicity-driven metabolism | Introduction of polar functional groups | Decreases binding to lipophilic active sites of metabolic enzymes. pressbooks.pub | Addition of polar groups to a piperidine ring increased stability in mouse liver microsomes. acs.org |

Future Research Directions for 5 4 Benzylpiperazinyl Uracil

Refinement of Structure-Activity Relationships for Enhanced Efficacy and Specificity

A critical avenue for future research lies in the systematic refinement of the structure-activity relationships (SAR) of 5-(4-Benzylpiperazinyl)uracil. A thorough understanding of how modifications to its chemical scaffold impact its biological activity is essential for designing next-generation analogues with improved potency and selectivity.

Key areas of focus for SAR studies should include:

Modifications of the Benzyl (B1604629) Group: Investigating the effects of substituting the benzyl ring with various electron-donating and electron-withdrawing groups could significantly alter the compound's pharmacokinetic and pharmacodynamic properties. The position of these substituents will also be a crucial variable.

Alterations to the Piperazine (B1678402) Ring: Exploring modifications of the piperazine moiety, such as N-alkylation or the introduction of conformational constraints, may influence receptor binding and selectivity.

Substitutions on the Uracil (B121893) Core: The uracil scaffold itself offers opportunities for modification at various positions, which could modulate the compound's interaction with biological targets and its metabolic stability.

Systematic synthesis and biological evaluation of a library of analogues will be instrumental in building a comprehensive SAR model. This data-driven approach will guide the rational design of compounds with optimized therapeutic profiles.

Exploration of Novel Biological Targets and Therapeutic Applications

While initial studies may have hinted at certain biological activities, a comprehensive exploration of the biological targets of 5-(4-Benzylpiperazinyl)uracil is necessary to uncover its full therapeutic potential. The structural motifs present in the molecule, namely the uracil and benzylpiperazine moieties, are found in compounds with diverse pharmacological actions, suggesting a broad range of possibilities.

Future research should employ a multi-pronged approach to target identification and validation:

High-Throughput Screening: Screening 5-(4-Benzylpiperazinyl)uracil and its derivatives against a wide panel of biological targets, including enzymes, receptors, and ion channels, could reveal unexpected activities.

Phenotypic Screening: Assessing the effects of the compound in various disease-relevant cellular models can identify novel therapeutic applications without a priori knowledge of the specific target.

Chemoproteomics and Affinity-Based Methods: These techniques can be used to directly identify the protein targets that interact with the compound within a complex biological system.

Based on the known activities of structurally related compounds, potential therapeutic areas to explore include antiviral, anticancer, and neurological disorders. For instance, uracil derivatives are known to interfere with nucleic acid synthesis, making them candidates for antiviral and anticancer agents. mdpi.commdpi.com Similarly, the benzylpiperazine scaffold is a common feature in centrally acting drugs. nih.gov

Development of Innovative Synthetic Routes for Scalable Production

For any promising therapeutic candidate, the development of an efficient, cost-effective, and scalable synthetic route is a critical bottleneck. Future research must focus on moving beyond laboratory-scale syntheses to methods suitable for large-scale production.

Key considerations for synthetic route development include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of starting materials into the final product, minimizing waste.

Use of Greener Solvents and Reagents: Employing environmentally friendly reaction conditions to enhance the sustainability of the synthesis.

Catalytic Methods: Exploring the use of catalysts to improve reaction efficiency and selectivity.

A review of existing synthetic methodologies for uracil and piperazine derivatives can provide a starting point for innovation. beilstein-journals.orgnih.gov For example, palladium-catalyzed cross-coupling reactions have been effectively used for the synthesis of substituted uracils. mdpi.com

Integration of Multiscale Computational Approaches for Predictive Modeling and Design

In recent years, computational chemistry has become an indispensable tool in drug discovery and development. Integrating multiscale computational approaches can significantly accelerate the research and development of 5-(4-Benzylpiperazinyl)uracil derivatives.

Computational methods that can be applied include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of a series of compounds with their biological activity, enabling the prediction of the potency of novel analogues. nih.gov

Molecular Docking: This technique can be used to predict the binding mode of 5-(4-Benzylpiperazinyl)uracil and its derivatives to potential biological targets, providing insights into the molecular basis of their activity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interactions between the compound and its target, helping to understand the stability of the complex and the role of solvent molecules.

ADMET Prediction: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to prioritize candidates with favorable pharmacokinetic profiles. mdpi.comnih.gov

Q & A

Q. What are the optimized synthetic routes for 5-(4-Benzylpiperazinyl)uracil, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling a uracil derivative with a 4-benzylpiperazine moiety. Key steps include:

- Activation of carboxylic acids using reagents like phosphorus oxychloride (POCl₃) for nucleophilic substitution .

- Heterocycle formation via refluxing in polar aprotic solvents (e.g., acetonitrile or ethanol) to facilitate ring closure .

- Purification via column chromatography or recrystallization.

- Critical Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C | Higher yields at moderate T |

| Solvent | Acetonitrile/EtOH | Solvent polarity affects reaction kinetics |

| Reaction Time | 12–24 hrs | Prolonged time reduces side products |

| Characterization via NMR (¹H/¹³C) and HRMS is essential to confirm structural integrity . |

Q. How is the structural elucidation of 5-(4-Benzylpiperazinyl)uracil performed, and what spectral signatures are diagnostic?

- Methodological Answer :

- ¹H NMR :

- Uracil protons : Resonances at δ 10.5–11.5 ppm (NH groups).

- Benzylpiperazine protons : Aromatic protons at δ 7.2–7.4 ppm (benzyl), δ 2.5–3.5 ppm (piperazine CH₂) .

- ¹³C NMR :

- Carbonyl carbons (C=O) at δ 160–170 ppm.

- Piperazine carbons at δ 45–55 ppm .

- HRMS : Molecular ion peak (M⁺) at m/z consistent with the molecular formula (e.g., C₁₈H₂₀N₄O₂ for related analogs) .

Q. What are the key physicochemical properties of 5-(4-Benzylpiperazinyl)uracil, and how are they experimentally determined?

- Methodological Answer :

- Solubility : Assessed via shake-flask method in buffers (pH 1–7.4) and organic solvents (DMSO, EtOH). Polar aprotic solvents enhance solubility .

- Stability : Evaluated under thermal (25–80°C) and photolytic conditions (ICH Q1B). Degradation products monitored via HPLC .

- LogP : Determined experimentally via octanol-water partitioning; computational tools (e.g., ChemAxon) predict logP ~2.5–3.0, indicating moderate lipophilicity .

Advanced Research Questions

Q. How do structural modifications to the benzylpiperazine moiety affect the compound’s pharmacological activity?

- Methodological Answer :

- SAR Studies :

| Modification | Activity Trend (e.g., IC₅₀) | Key Findings |

|---|---|---|

| Benzyl → Phenyl | ↓ Binding affinity | Reduced steric bulk lowers target engagement |

| N-Methylation | ↑ Metabolic stability | Enhanced resistance to CYP450 oxidation |

| Electron-withdrawing substituents | ↑ Selectivity | Improved specificity for kinase targets |

- Computational Modeling : Docking studies (AutoDock Vina) identify critical interactions (e.g., H-bonding with uracil’s NH and π-π stacking with benzyl) .

Q. What strategies resolve contradictions in reported binding affinities across biochemical assays?

- Methodological Answer :

- Assay Optimization :

- Buffer Conditions : Use HEPES (pH 7.4) with 1 mM Mg²⁺ to mimic physiological conditions .

- Negative Controls : Include unmodified uracil to account for nonspecific binding .

- Data Normalization :

- Express results as % inhibition relative to a reference inhibitor (e.g., staurosporine for kinase assays) .

- Replicate experiments (n ≥ 3) to address variability.

- Orthogonal Validation :

- Compare SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to confirm binding thermodynamics .

Q. How can the metabolic stability of 5-(4-Benzylpiperazinyl)uracil be improved for in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce ester or phosphate groups at the uracil’s 5-position to enhance bioavailability .

- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in preclinical models to prolong half-life .

- Isotope Labeling : Use ¹⁴C-labeled compound for precise pharmacokinetic tracking in rodents .

Methodological Tables

Q. Table 1. Comparative Analysis of Synthetic Routes

| Route | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| A | POCl₃, DMF, 70°C, 12 hrs | 65 | 98 | |

| B | CDI, Et₃N, CH₃CN, 24 hrs | 72 | 95 | |

| C | TBTU, DIPEA, DCM, RT | 58 | 97 |

Q. Table 2. Key Pharmacological Data

| Target | Assay Type | IC₅₀ (nM) | Selectivity Index | Reference |

|---|---|---|---|---|

| Kinase X | Fluorescence | 120 ± 15 | 8.5 | |

| Receptor Y | Radioligand | 450 ± 30 | 2.1 | |

| Enzyme Z | Colorimetric | 85 ± 10 | 12.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.